Technical Guide: (S)-2-Aminobutyramide Hydrochloride (CAS 7682-20-4)
Technical Guide: (S)-2-Aminobutyramide Hydrochloride (CAS 7682-20-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Aminobutyramide hydrochloride, with the CAS number 7682-20-4, is a chiral building block of significant interest in the pharmaceutical industry.[1][2] Its primary application lies in its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anti-epileptic drug Levetiracetam.[3] The stereospecificity of this compound is crucial for the biological activity of the final drug products.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, applications, and safety information.
Physicochemical Properties
(S)-2-Aminobutyramide hydrochloride is typically a white to off-white crystalline solid.[1][4] It is soluble in water, and its hydrochloride form enhances its stability.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 7682-20-4 |
| Molecular Formula | C₄H₁₁ClN₂O |
| Molecular Weight | 138.60 g/mol |
| IUPAC Name | (2S)-2-aminobutanamide;hydrochloride[5] |
| Synonyms | (S)-(+)-2-Aminobutanamide hydrochloride, L-2-Aminobutanamide HCl, Levetiracetam Impurity G |
| SMILES | CC--INVALID-LINK--N.Cl[1][2] |
| InChI Key | HDBMIDJFXOYCGK-DFWYDOINSA-N[4] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 259-263 °C | [4] |
| Optical Rotation | [α]22/D +24° (c=1 in H₂O) | [4] |
| Solubility | Soluble in water. Slightly soluble in DMSO. | [4] |
| Stability | Stable under recommended storage conditions. Air-sensitive. | [4] |
| Storage | 2-8°C, in a dry, well-ventilated place. | [4] |
Synthesis and Manufacturing
The synthesis of (S)-2-Aminobutyramide hydrochloride is a critical process for the production of Levetiracetam. Several synthetic routes have been developed, often starting from L-2-aminobutyric acid or through the resolution of a racemic mixture of 2-aminobutyramide.
Synthetic Pathway from L-2-Aminobutyric Acid
A common and efficient method involves the esterification of L-2-aminobutyric acid followed by ammonolysis.[6] This pathway preserves the desired stereochemistry throughout the synthesis.
Experimental Protocol: Synthesis from L-2-Aminobutyric Acid
The following is a representative experimental protocol synthesized from various patented methods.[6][7]
Step 1: Esterification of L-2-Aminobutyric Acid
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Reaction Setup: To a stirred solution of L-2-aminobutyric acid (1 equivalent) in methanol (5-10 volumes), slowly add thionyl chloride (1.2-1.5 equivalents) at a temperature maintained between 0-10°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the methanol is removed under reduced pressure to yield crude (S)-2-aminobutyric acid methyl ester hydrochloride as a white solid.
Step 2: Ammonolysis of (S)-2-Aminobutyric Acid Methyl Ester Hydrochloride
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Reaction Setup: Dissolve the crude ester hydrochloride from the previous step in a saturated solution of ammonia in methanol. The reaction is typically carried out in a sealed pressure vessel.
-
Reaction: Stir the mixture at room temperature for 16-24 hours.
-
Work-up and Purification: After the reaction is complete, the solvent is evaporated under reduced pressure. The resulting solid is then triturated with a suitable solvent like isopropanol or ethyl acetate to precipitate the (S)-2-Aminobutyramide hydrochloride. The product is collected by filtration, washed with the solvent, and dried under vacuum.
Role in Levetiracetam Synthesis
(S)-2-Aminobutyramide hydrochloride is a crucial precursor for the synthesis of Levetiracetam. The final steps involve the acylation of the amino group followed by cyclization.
A general procedure involves reacting (S)-2-Aminobutyramide hydrochloride with 4-chlorobutyryl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile.[3] The resulting intermediate undergoes intramolecular cyclization to form Levetiracetam.[3]
Analytical Characterization
While detailed spectral data for (S)-2-Aminobutyramide hydrochloride is not consistently available in the public domain, some sources indicate the availability of 1H NMR, 13C NMR, and IR spectra.[8][9] Researchers are advised to obtain a certificate of analysis from their supplier or to perform their own analytical characterization. Purity is typically assessed by HPLC.
Safety and Handling
(S)-2-Aminobutyramide hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a dust mask or respirator if handling large quantities or in a poorly ventilated area.
Handling and Storage:
-
Handle in a well-ventilated area.
-
Avoid contact with skin, eyes, and clothing.
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Store in a tightly closed container in a cool, dry place.[4]
-
The compound is air-sensitive and should be stored under an inert atmosphere.[4]
Conclusion
(S)-2-Aminobutyramide hydrochloride is a fundamentally important chiral intermediate for the pharmaceutical industry, particularly for the synthesis of Levetiracetam. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and development and in commercial manufacturing.
References
- 1. CAS 7682-20-4: (S)-2-Aminobutyramide hydrochloride [cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]
- 5. (S)-2-Aminobutyramide Hydrochloride | LGC Standards [lgcstandards.com]
- 6. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 7. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. (S)-2-Aminobutyramide hydrochloride(7682-20-4) 13C NMR spectrum [chemicalbook.com]
- 9. (S)-2-Aminobutyramide hydrochloride(7682-20-4) 1H NMR [m.chemicalbook.com]
- 10. Page loading... [guidechem.com]
